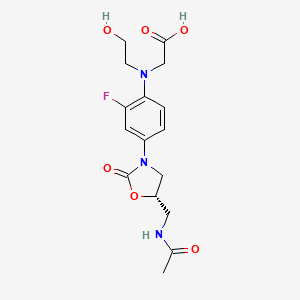

Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-

Overview

Description

PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

PNU 142586 is a metabolite of the antibiotic linezolid. In pharmacokinetic studies, it’s crucial to understand the metabolism and excretion of linezolid, especially in patients with renal insufficiency. A novel ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay has been developed to measure linezolid and its metabolites, including PNU 142586, in human serum . This assay helps in determining the drug and metabolite levels, which is essential for optimizing dosing regimens and minimizing toxicity.

Toxicology

The metabolite-to-parent concentration ratio of PNU 142586 is significant in predicting the toxicity of myelosuppression associated with linezolid. Research indicates that linezolid-associated myelosuppression occurs more frequently in patients with renal insufficiency, and monitoring the levels of PNU 142586 can help in reducing this toxicity .

Analytical Chemistry

In analytical chemistry, the development of robust assays for the simultaneous measurement of pharmaceutical compounds and their metabolites is critical. PNU 142586 serves as a key analyte in the validation of bioanalytical assays designed to investigate the contribution of each analyte to toxicity in patients with different renal functions .

Clinical Pharmacology

In clinical pharmacology, understanding the behavior of drugs and their metabolites in the human body is vital. PNU 142586’s role in the metabolism of linezolid can influence the therapeutic outcomes and adverse effects in patients. Studies using UPLC-MS/MS assays provide insights into the pharmacological profiles of such compounds .

Antibiotic Resistance Research

PNU 142586’s parent compound, linezolid, is used to treat infections caused by Gram-positive resistant bacteria. Research into the metabolites of linezolid, like PNU 142586, can contribute to understanding the mechanisms of action and potentially the development of resistance, which is a growing concern in antibiotic therapy .

Personalized Medicine

The measurement of PNU 142586 concentrations in patients can contribute to personalized medicine approaches. By tailoring antibiotic therapy based on individual metabolite profiles, healthcare providers can improve treatment efficacy and reduce adverse effects .

Drug Development

PNU 142586 plays a role in the drug development process, particularly in the optimization of linezolid formulations. By understanding the pharmacokinetics and toxicology of this metabolite, pharmaceutical companies can design better drugs with fewer side effects .

Medical Diagnostics

Finally, the detection and quantification of PNU 142586 in serum can serve as a diagnostic tool. It can help in monitoring patient compliance to linezolid therapy and in assessing the risk of developing toxic side effects .

Mechanism of Action

Target of Action

PNU 142586 is a major metabolite of Linezolid , an antibiotic belonging to the oxazolidinone class . Linezolid has a broad spectrum of activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and penicillin-resistant Streptococcus pneumoniae . Therefore, the primary targets of PNU 142586 are likely to be similar to those of Linezolid.

Mode of Action

Linezolid, and by extension PNU 142586, acts by inhibiting the initiation of bacterial protein synthesis . It achieves this by binding to the peptidyl transferase center of the 50S ribosome , thereby preventing the formation of a functional 70S initiation complex that is essential for the bacterial translation process .

Biochemical Pathways

The formation of PNU 142586 is the rate-limiting step in the clearance of Linezolid . It is formed by a non-enzymic process , specifically through the ring cleavage of Linezolid’s morpholine moiety . This process results in the formation of two major metabolites, PNU 142586 and PNU 142300 .

Pharmacokinetics

PNU 142586, along with Linezolid and its other major metabolite PNU 142300, are primarily excreted in the urine . Approximately 50% of an administered dose of Linezolid appears in the urine as these two major metabolites, and about 35% appears as the parent drug . The elimination half-life of Linezolid, from which PNU 142586 is derived, is approximately 5-7 hours . The pharmacokinetics of Linezolid in critically ill patients with acute renal failure undergoing continuous venovenous haemofiltration were found to be comparable to healthy subjects and patients without renal impairment .

Result of Action

Linezolid is known to be bacteriostatic, with a significant post-antibiotic effect against key pathogens . It is also known that prolonged use of Linezolid may be associated with severe side effects including cytopenia and peripheral neuropathy .

Action Environment

The action of PNU 142586 can be influenced by various environmental factors. For instance, in patients with severe renal impairment, the exposure to PNU 142586 was found to be 7 to 8-fold higher than in patients with normal renal function . This suggests that renal function can significantly influence the action and efficacy of PNU 142586. Furthermore, the formation of PNU 142586, being a non-enzymic process, could potentially be influenced by factors such as pH and temperature .

properties

IUPAC Name |

2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOXQNABWWZJSO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858328 | |

| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)- | |

CAS RN |

368891-70-7 | |

| Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-142586 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-142586 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

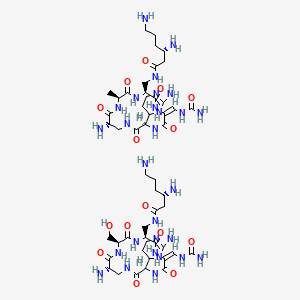

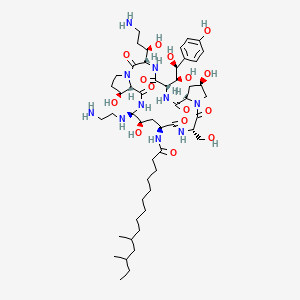

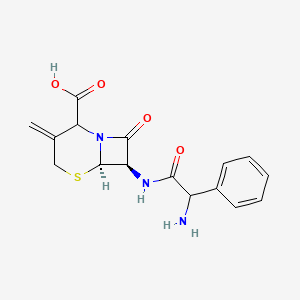

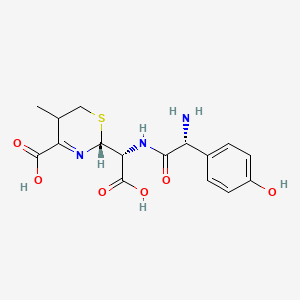

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.